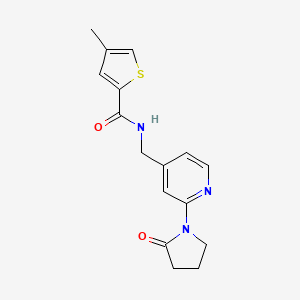

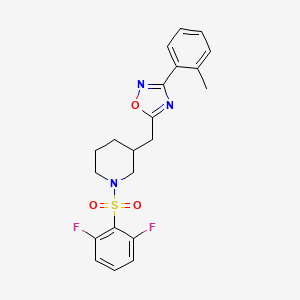

![molecular formula C19H23ClN4OS B3008555 5-((3-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898361-57-4](/img/structure/B3008555.png)

5-((3-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "5-((3-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol" is a heterocyclic molecule that appears to be related to various synthesized compounds with potential biological activities. Although the exact compound is not described in the provided papers, similar structures with chlorophenyl groups, triazoles, and thiadiazoles have been synthesized and studied for their crystal structures and biological activities, such as anticancer and anticonvulsant properties .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions including chlorination, aminisation, and condensation reactions. For instance, the synthesis of a pyrazolo[1,5-a]pyrimidin-7-amine derivative involved chlorination and aminisation from a pyrazolo[1,5-a]pyrimidine precursor . Similarly, anticonvulsant triazolo[4,3-a][1,4]diazepines were synthesized through acid-catalyzed reactions involving hydrazino intermediates . These methods suggest that the synthesis of the compound would likely involve similar strategies, utilizing chlorophenyl precursors and heterocyclic building blocks.

Molecular Structure Analysis

The molecular structures of related compounds have been elucidated using techniques such as IR, NMR, MS spectra, and X-ray diffraction crystallography. For example, the crystal structure of a bis(3-chlorophenyl) triazol compound was determined to crystallize in the monoclinic space group with specific cell parameters and exhibited intermolecular hydrogen bonding . Another compound, a triazolo[4,5-b][1,3,4]thiadiazole, crystallized in the monoclinic class under the space group P21/c . These findings suggest that the compound of interest would also have a well-defined crystalline structure, potentially with intermolecular interactions influencing its stability and properties.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes their ability to undergo further functionalization or participate in biological interactions. For instance, the pyrazolo[1,5-a]pyrimidin-7-amine derivative showed moderate anticancer activity, indicating its potential to interact with biological targets . The anticonvulsant activities of triazolo[4,3-a][1,4]diazepines suggest that these compounds can interact with neuronal targets to modulate electrical activity in the brain . These activities imply that the compound may also exhibit specific chemical reactivity relevant to biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by their crystalline nature, molecular weight, and specific space groups. For example, the bis(3-chlorophenyl) triazol compound had a molecular weight of 424.31 and crystallized with a density of 1.343 mg m^-3 . The triazolo[4,5-b][1,3,4]thiadiazole had a molecular weight of 764.61 and a density of 1.827 g/cc . These properties are crucial for understanding the solubility, stability, and overall behavior of the compounds in different environments, which would also be relevant for the compound "5-((3-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol".

Aplicaciones Científicas De Investigación

Antimicrobial Activities

The synthesis and antimicrobial activities of novel 1,2,4-triazole derivatives have been a significant focus. For example, Bektaş et al. (2010) synthesized several 1,2,4-triazole derivatives and evaluated their antimicrobial properties, finding that some compounds exhibited good to moderate activities against various microorganisms. Such studies suggest the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2010).

Anticancer Activities

Research into the anticancer properties of 1,2,4-triazole derivatives has shown promising results. Kattimani et al. (2013) synthesized a series of novel 1,2,4-triazol-3-one derivatives and conducted in vitro anticancer evaluations against various human tumor cell lines. They identified compounds with significant activity against leukemia, non-small cell lung cancer, renal cancer, and other types of cancer (Kattimani et al., 2013).

Anticonvulsant Activities

The development of anticonvulsant agents using 1,2,4-triazole derivatives has also been explored. Wang et al. (2015) designed and synthesized substituted 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives and evaluated their in vivo anticonvulsant activity. They discovered that certain derivatives showed high activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, suggesting their potential as anticonvulsant drugs (Wang et al., 2015).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as thiazoles and triazoles, are known to interact with a variety of enzymes and receptors .

Mode of Action

For instance, some triazole compounds are known to inhibit the enzyme lanosterol 14α-demethylase, disrupting ergosterol synthesis and leading to antifungal effects .

Biochemical Pathways

For example, thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Pharmacokinetics

Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Based on the known activities of similar compounds, it may have a range of effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties, as well as its biological activity. For example, all tested compounds complied with Lipinski and Veber rules, as they possess fewer than 5 HBD, fewer than 10 HBA, MW below 500 Da, log p value < 5, NBR fewer than 10 and PSA value lower than 140 Å .

Direcciones Futuras

Propiedades

IUPAC Name |

5-[(3-chlorophenyl)-(3-methylpiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN4OS/c1-3-15-21-19-24(22-15)18(25)17(26-19)16(13-7-4-8-14(20)10-13)23-9-5-6-12(2)11-23/h4,7-8,10,12,16,25H,3,5-6,9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRUCLAWPDCBJCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCCC(C4)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

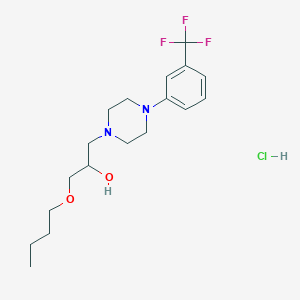

![N-(2-chloro-6-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3008473.png)

![4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(ethylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3008475.png)

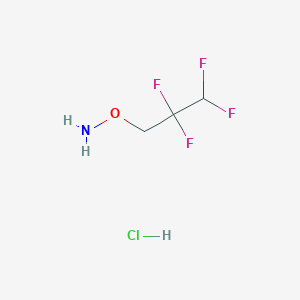

![3-(2-Methoxyethyl)-5-[4-(trifluoromethyl)piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B3008479.png)

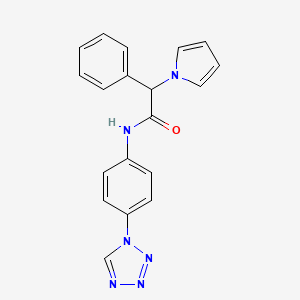

![(E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B3008481.png)

![({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine](/img/structure/B3008482.png)

![(2-Nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3008483.png)

![1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B3008487.png)

![(1R,5S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B3008491.png)

![2-[Cyano(phenyl)amino]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B3008493.png)